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Cat. No.: B189449 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5-dimethylphenol is an aromatic amine that has garnered attention in medicinal

chemistry primarily as a versatile starting material for the synthesis of various heterocyclic

compounds with demonstrated biological activities. While claims of its intrinsic anticancer

properties exist, the preponderance of available scientific literature focuses on its role as a key

building block for more complex molecules. This technical guide provides a comprehensive

overview of the known and potential biological activities associated with 2-Amino-4,5-
dimethylphenol, with a focus on its application in the development of novel therapeutic

agents.

Claimed Biological Activities of 2-Amino-4,5-
dimethylphenol
Commercial sources suggest that 2-Amino-4,5-dimethylphenol exhibits direct anticancer

activity by inhibiting the proliferation of cancer cells both in vitro and in vivo. The proposed,

though not fully elucidated, mechanism of action involves the compound acting as a

nucleophile in reverse Michael addition reactions. Furthermore, it has been suggested that this

compound can induce apoptosis through the activation of caspases and that it can form

supramolecular complexes with other aminophenols that are cytotoxic to cancer cells. It is

critical to note that detailed primary research studies with specific quantitative data (e.g., IC50
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values) and comprehensive experimental protocols to validate these claims for the parent

compound are not readily available in the public domain.

Role as a Synthetic Precursor in Drug Discovery
The most extensively documented utility of 2-Amino-4,5-dimethylphenol is in the synthesis of

biologically active derivatives. Its ortho-amino and hydroxyl functionalities make it an ideal

precursor for the formation of benzoxazole ring systems.

Tuberculostatic Agents
A significant area of investigation has been the use of 2-Amino-4,5-dimethylphenol in the

synthesis of benzoxazole derivatives with potent tuberculostatic activity. Various studies have

demonstrated that condensation of 2-Amino-4,5-dimethylphenol with different carboxylic

acids yields 2-substituted-5,6-dimethylbenzoxazoles that exhibit significant activity against

Mycobacterium tuberculosis strains.

Quantitative Data on Tuberculostatic Derivatives

While specific MIC values for 2-Amino-4,5-dimethylphenol against M. tuberculosis are not

reported, the activities of its derivatives are documented.

Derivative Class General Structure
Reported MIC Range
(µg/mL)

2-(Cyclohexylalkyl)-5,6-

dimethyl-1H-

benzo[d]imidazoles*

0.8 - 6.2

2-Substituted-benzoxazoles 6.2 - 25

Note: The benzo[d]imidazole derivatives are synthesized from the corresponding diamine but

are included for structural and activity comparison context. The benzoxazole derivatives are

synthesized from 2-Amino-4,5-dimethylphenol.

Experimental Protocols

General Procedure for the Synthesis of 4,5-Dimethylbenzoxazoles:
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A mixture of an appropriate carboxylic acid (5.5 mmol), 2-amino-4,5-dimethylphenol (5.0

mmol, 0.690 g), and polyphosphoric acid (PPA, 10 g) is heated in an oil bath at 160°C for 4

hours.[1][2] Upon cooling, a 10% aqueous solution of sodium hydroxide is added. The resulting

mixture is then extracted with an organic solvent such as benzene or ethyl acetate. The

combined organic layers are dried over a drying agent like magnesium sulfate and the solvent

is removed under reduced pressure. The crude product can be purified by column

chromatography.[1][2]

Visualizing the Synthetic Pathway
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Caption: Synthetic pathway for the formation of 2-substituted-5,6-dimethylbenzoxazoles.

Anticancer Agents: PPARγ Inverse-Agonists
2-Amino-4,5-dimethylphenol serves as a crucial intermediate in the synthesis of potent and

selective covalent inverse-agonists of the peroxisome proliferator-activated receptor-gamma

(PPARγ). PPARγ is a nuclear receptor that is a potential therapeutic target in certain cancers,

such as muscle-invasive luminal bladder cancer. The benzoxazole core, derived from 2-
Amino-4,5-dimethylphenol, has been shown to enhance the interaction of these inverse-

agonists with corepressors like NCOR1 and NCOR2.
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Mechanism of Action of PPARγ Inverse-Agonists

The synthesized benzoxazole-containing molecules act as inverse-agonists of PPARγ. This

means they bind to the receptor and promote a conformational change that leads to the

recruitment of corepressors, thereby repressing the transcription of PPARγ target genes. This

can result in antiproliferative effects in cancer cell lines where PPARγ is a critical driver.

Visualizing the Experimental Workflow for Screening PPARγ Inverse-Agonists
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Caption: A generalized workflow for the discovery of PPARγ inverse-agonists.

Postulated Signaling Pathway: Induction of
Apoptosis
Based on the unverified claims of its anticancer activity, a potential mechanism of action for 2-
Amino-4,5-dimethylphenol is the induction of apoptosis via caspase activation. The following

diagram illustrates a generalized caspase-mediated apoptotic pathway. It is important to

reiterate that this specific pathway has not been experimentally validated for 2-Amino-4,5-
dimethylphenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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